molecular formula C22H18N4O6S2 B2872487 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 899735-11-6

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2872487
CAS RN: 899735-11-6
M. Wt: 498.53
InChI Key: HNTVPLNUFLXYPR-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide focuses on their synthesis, characterization, and potential applications. These compounds have been synthesized and characterized through various spectroscopic techniques to understand their structural and chemical properties. For instance, studies on nitroaromatic carboxylic acids and semicarbazones report the synthesis and structural elucidation of new compounds, evaluating their anti-leishmanial activity in vitro, highlighting the importance of the electroactive nitro group for biological activity (Dias et al., 2015).

Reaction Studies

Research also explores the reactivity of heterocyclic NH-acids, such as imidazole and 4-nitroimidazole, with dibenzoylacetylene in the presence of triphenylphosphine, leading to the production of furan derivatives. These studies provide insights into the chemical behavior and potential applications of these compounds in synthesizing new heterocyclic compounds (Yavari et al., 2002).

Anticancer and Antimicrobial Properties

Several derivatives structurally related to the queried compound have been evaluated for their anticancer and antimicrobial properties. For example, new derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021). Additionally, the antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives has shown promising results against both gram-positive and gram-negative species, highlighting the potential of these compounds in antimicrobial applications (Chawla, 2016).

Corrosion Inhibition

Compounds with a similar structure have also been investigated for their corrosion inhibition properties. For instance, heterocyclic semicarbazones were tested for their ability to protect carbon steel in acidic conditions, displaying high inhibition efficiency. This suggests potential applications in industries where corrosion resistance is crucial (Raphael Palayoor et al., 2017).

properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-25(13-18-6-3-11-32-18)34(30,31)19-9-7-15(8-10-19)21(27)24-22-23-20(14-33-22)16-4-2-5-17(12-16)26(28)29/h2-12,14H,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTVPLNUFLXYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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